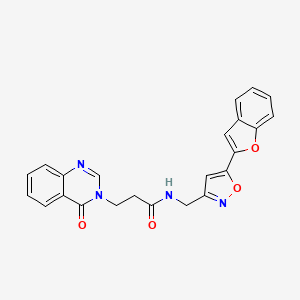
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings, focusing on its biological activity, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety, an isoxazole ring, and a quinazoline derivative. This structural combination is believed to enhance its biological activity compared to simpler analogs.
Molecular Details:
- Molecular Formula: C21H19N3O5S
- Molecular Weight: 425.5 g/mol
- CAS Number: 1105243-31-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Histone Deacetylases (HDACs): The compound exhibits cytotoxicity against cancer cell lines, potentially through the inhibition of HDACs, which are involved in gene expression and cell proliferation.
- Antimicrobial Activity: Similar compounds have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colon Cancer | 10 | HDAC inhibition |
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 12 | Cell cycle arrest |
These findings suggest that the compound can selectively target cancer cells while minimizing toxicity to normal cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies on structurally related benzofuran derivatives:
- Bacterial Activity: Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL .
- Fungal Activity: Some derivatives have shown antifungal properties, particularly against Candida albicans.
Case Studies and Research Findings
-
Study on Anticancer Activity:
- A study demonstrated that the compound led to significant apoptosis in breast cancer cells, with a marked increase in caspase activity and a decrease in Bcl-2 expression.
- The study utilized flow cytometry to assess cell viability and apoptosis rates.
-
Antimicrobial Screening:
- A series of benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications at specific positions on the benzofuran ring significantly enhanced antimicrobial efficacy.
- Compounds with electron-donating groups exhibited lower MIC values compared to those with electron-withdrawing groups .
Propriétés
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c28-22(9-10-27-14-25-18-7-3-2-6-17(18)23(27)29)24-13-16-12-21(31-26-16)20-11-15-5-1-4-8-19(15)30-20/h1-8,11-12,14H,9-10,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLXIUYZDIYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














